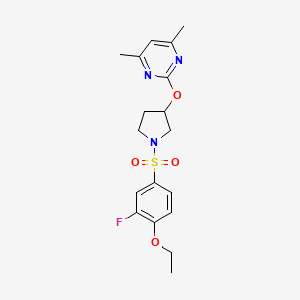
3-Chloro-5-ethoxy-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-5-ethoxy-4-propoxybenzaldehyde” is a unique chemical compound with the empirical formula C12H15ClO3 . It has a molecular weight of 242.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-ethoxy-4-propoxybenzaldehyde” is 1S/C12H15ClO3/c1-3-5-16-12-10 (13)6-9 (8-14)7-11 (12)15-4-2/h6-8H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Chloro-5-ethoxy-4-propoxybenzaldehyde” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-Chloro-5-ethoxy-4-propoxybenzaldehyde has been utilized in the synthesis of various organic compounds. For instance, its derivatives have been used in the synthesis of new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which were characterized using spectral data and investigated for their acidity in different solvents (Yüksek et al., 2005).
Chromatographic Analysis
- It has been involved in chromatographic studies. For example, chlorinated 4-hydroxybenzaldehydes, including compounds similar to 3-Chloro-5-ethoxy-4-propoxybenzaldehyde, were separated using gas-liquid chromatography, providing insights into their retention behavior (Korhonen & Knuutinen, 1984).
Antioxidant Activity
- Research on halogenated benzaldehydes has also included studies on their antioxidant properties. For example, a study on the synthesis and evaluation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde and similar compounds revealed their potential as antioxidants (Rijal et al., 2022).
Applications in Polymer Science
- In polymer science, derivatives of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde have been synthesized and used in the production of electrically conductive polymers, indicating its utility in materials science and engineering (Hafeez et al., 2019).
Environmental and Analytical Applications
- There's research indicating the transformation of similar halogenated aromatic aldehydes by anaerobic bacteria, which could have implications for environmental remediation (Neilson et al., 1988).
- The solubility and activity coefficients of related chlorovanillins in water have been studied, which is important for understanding their environmental behavior and applications in analytical chemistry (Larachi et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-5-ethoxy-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKKPVUZGCHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)

![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)




